molecular formula C14H10F4 B1595351 (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene CAS No. 425-32-1

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene

Cat. No. B1595351
CAS RN: 425-32-1
M. Wt: 254.22 g/mol
InChI Key: OVEWNBYMFPGNRR-UHFFFAOYSA-N
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Description

“(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” is a chemical compound with the molecular formula C14H10F4 . It is also known as “1,2-Diphenyltetrafluoroethane” and "alpha,alpha,alpha’,alpha’-Tetrafluorobibenzyl" .


Molecular Structure Analysis

The molecular structure of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” include its molecular weight, which is 254.22 g/mol . Other properties such as melting point, boiling point, density, and refractive index are mentioned but without specific values .

Scientific Research Applications

Aggregation-Induced Emission

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene derivatives demonstrate a phenomenon known as aggregation-induced emission (AIE). This property is observed in certain molecules that are non-emissive when dissolved but exhibit intense fluorescence in their aggregated or solid-state form. For example, a study by Hu et al. (2012) on tetraphenylethene-containing diynes showcased this AIE characteristic, highlighting their potential in optical and electronic applications.

Optical and Electronic Properties

Derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been explored for their unique optical properties. For instance, selectively fluorinated compounds based on this structure exhibited interesting UV-Vis absorption and fluorescence spectra, as reported by Fasina et al. (2004). These properties are significant for developing materials for electronic and photonic devices.

Coordination Chemistry

This compound has also been utilized in the field of coordination chemistry. For example, Das et al. (2010) synthesized complexes using a related tetradentate selenium ligand, demonstrating its potential in forming novel metal complexes with unique structural and catalytic properties.

Inclusion Compounds and Charge-Transfer Complexes

Another application is in the formation of inclusion compounds and charge-transfer complexes. A study by TaniguchiHiroshi et al. (1994) demonstrated how tetrakis(phenylethynyl)ethene, a related compound, forms a charge-transfer complex with specific properties, indicating its utility in molecular recognition and sensor technology.

Solar Cell Applications

In the context of renewable energy, derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been studied for their potential in solar cell applications. Liang et al. (2013) explored the optical, electronic, and charge-transfer properties of related derivatives, aiming to design materials with high performance for solar energy conversion.

Battery Applications

The compound's derivatives have also been investigated for their use in battery technology. For example, Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl polymers, demonstrating their potential in creating efficient and durable battery materials.

Safety And Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEWNBYMFPGNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195280
Record name 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene

CAS RN

425-32-1
Record name Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhu, C Ni, B Gao, J Hu - Journal of Fluorine Chemistry, 2015 - Elsevier
We have made a systematic investigation on the copper(0)-mediated tetrafluoroethylenation of iodobenzene with structurally diverse 2-bromo-1,1,2,2-tetrafluoroethyl compounds. A …
Number of citations: 31 www.sciencedirect.com
J Gatenyo, S Rozen - Journal of Fluorine Chemistry, 2009 - Elsevier
Under suitable conditions elemental fluorine can be added across the carbon–carbon triple bond of arylacetylenes forming tetrafluoroethane derivatives – ArCF 2 CF 2 R – in good …
Number of citations: 26 www.sciencedirect.com

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